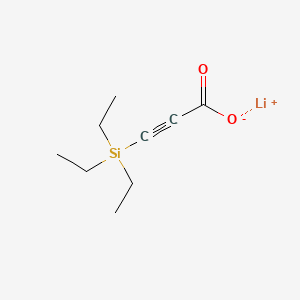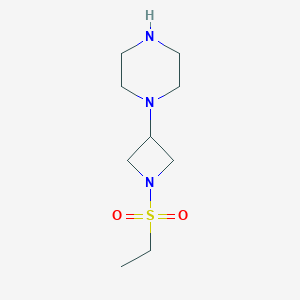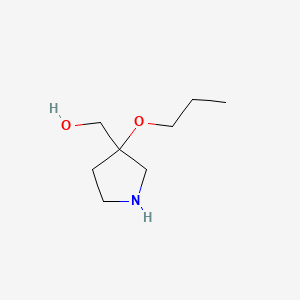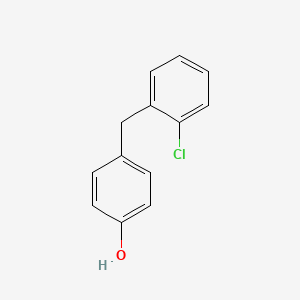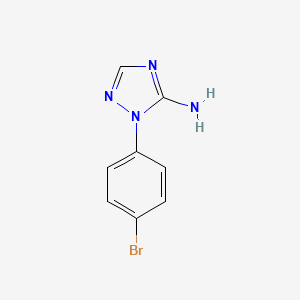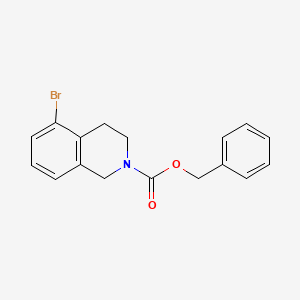
Tert-butyl (6-cyanopyridin-3-yl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(6-cyanopyridin-3-yl)-N-methylcarbamate is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-cyanopyridin-3-yl)-N-methylcarbamate typically involves the reaction of 6-cyanopyridine with tert-butyl N-methylcarbamate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(6-cyanopyridin-3-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-(6-cyanopyridin-3-yl)-N-methylcarbamate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound is used to study the effects of specific chemical modifications on biological systems. It can be used to investigate enzyme interactions and other biochemical processes .
Medicine
In the field of medicine, tert-butyl N-(6-cyanopyridin-3-yl)-N-methylcarbamate is explored for its potential therapeutic applications. It may be used in the development of new drugs and treatments .
Industry
Industrially, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in manufacturing processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-(6-cyanopyridin-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(tert-butoxy)carbonyl-N-(6-cyanopyridin-3-yl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
tert-Butyl N-(6-cyanopyridin-3-yl)-N-methylcarbamate is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C12H15N3O2 |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
tert-butyl N-(6-cyanopyridin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15(4)10-6-5-9(7-13)14-8-10/h5-6,8H,1-4H3 |
InChI-Schlüssel |
DMLVIGFPSDTLAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


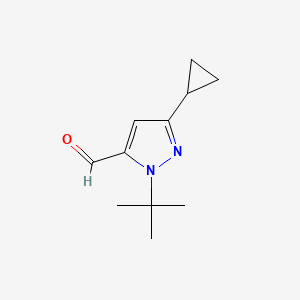
![tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B13491824.png)
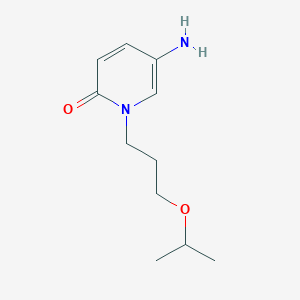
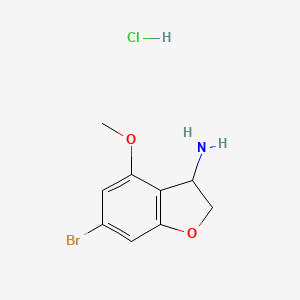
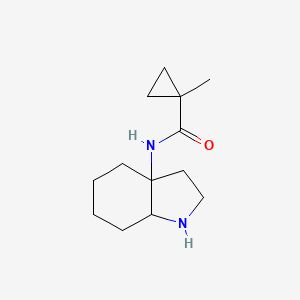
![2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione](/img/structure/B13491842.png)
